
Sulfuric acid--butane-1,4-diamine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid–butane-1,4-diamine (1/1) is a compound formed by the interaction between sulfuric acid and butane-1,4-diamineThe interaction between sulfuric acid and diamines, such as butane-1,4-diamine, is known to stabilize sulfuric acid clusters, which can be crucial in atmospheric chemistry and other applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–butane-1,4-diamine (1/1) involves the reaction of sulfuric acid with butane-1,4-diamine. A typical preparation method includes adding diluted sulfuric acid to butane-1,4-diamine in a controlled environment. For instance, diluted sulfuric acid (33%, 2 ml, 25.29 mmol) can be added to 1,4-diaminobutane (0.050 g, 0.567 mmol) in a sample vial .
Industrial Production Methods
While specific industrial production methods for sulfuric acid–butane-1,4-diamine (1/1) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include precise control of reaction conditions, such as temperature, concentration, and mixing rates, to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid–butane-1,4-diamine (1/1) can undergo various chemical reactions, including:
Acid-Base Reactions: The compound can participate in acid-base reactions due to the presence of both acidic (sulfuric acid) and basic (butane-1,4-diamine) components.
Condensation Reactions: The amine groups in butane-1,4-diamine can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Common reagents used in reactions involving sulfuric acid–butane-1,4-diamine (1/1) include other acids, bases, and organic compounds that can interact with the amine groups. Reaction conditions typically involve controlled temperatures and concentrations to ensure the desired reaction pathway.
Major Products
The major products formed from reactions involving sulfuric acid–butane-1,4-diamine (1/1) depend on the specific reaction conditions and reagents used. For example, in condensation reactions, larger amine-containing molecules can be formed.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid–butane-1,4-diamine (1/1) has several scientific research applications:
Atmospheric Chemistry: The compound is studied for its role in stabilizing sulfuric acid clusters, which are important in the formation of new particles in the atmosphere.
Polymer Synthesis: Butane-1,4-diamine is a precursor in the synthesis of polyamides, such as nylon, which have various industrial applications.
Biological Systems: Butane-1,4-diamine is involved in biological systems as a precursor for other compounds and can be used in the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of sulfuric acid–butane-1,4-diamine (1/1) involves the interaction between the acidic and basic components. The sulfuric acid can protonate the amine groups in butane-1,4-diamine, leading to the formation of stable complexes. These complexes can then participate in further chemical reactions, depending on the specific conditions and reagents present .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: Another diamine that can interact with sulfuric acid to form stable complexes.
Propane-1,3-diamine: Similar to butane-1,4-diamine but with a shorter carbon chain.
Hexamethylenediamine: A longer-chain diamine used in the synthesis of nylon-6,6.
Uniqueness
Sulfuric acid–butane-1,4-diamine (1/1) is unique due to its specific carbon chain length and the stability of the complexes it forms with sulfuric acid. This stability can be advantageous in applications requiring robust acid-base interactions, such as in atmospheric chemistry and polymer synthesis .
Eigenschaften
CAS-Nummer |
74267-56-4 |
|---|---|
Molekularformel |
C4H14N2O4S |
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
butane-1,4-diamine;sulfuric acid |
InChI |
InChI=1S/C4H12N2.H2O4S/c5-3-1-2-4-6;1-5(2,3)4/h1-6H2;(H2,1,2,3,4) |
InChI-Schlüssel |
XHPDAUOKLBQGSM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN)CN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


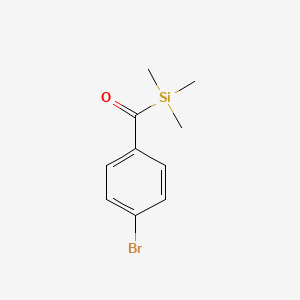
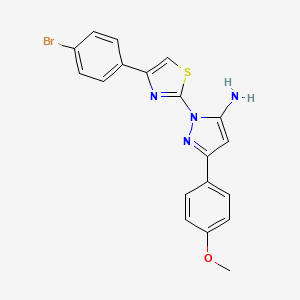
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
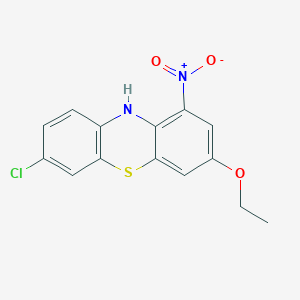
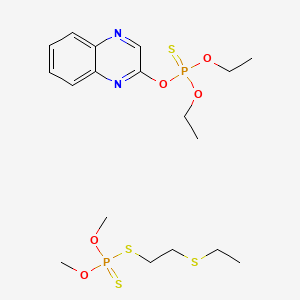
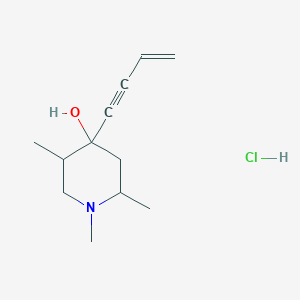
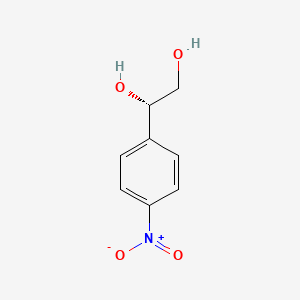

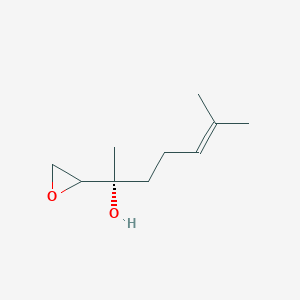
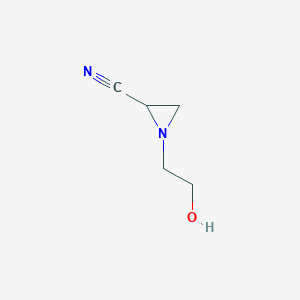

![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)

